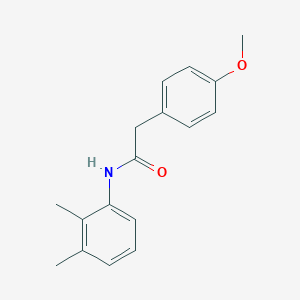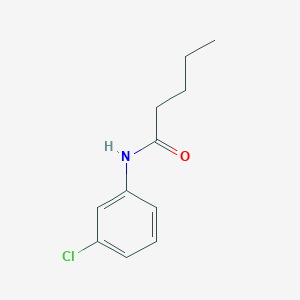![molecular formula C19H17N3O2S B291967 8,10-Dimethyl-4-(2-methylphenyl)-1,3-dihydropyrido[2,3]thieno[2,4-d][1,4]diazepine-2,5-dione](/img/structure/B291967.png)
8,10-Dimethyl-4-(2-methylphenyl)-1,3-dihydropyrido[2,3]thieno[2,4-d][1,4]diazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dimethyl-4-(2-methylphenyl)-1,3-dihydropyrido[2,3]thieno[2,4-d][1,4]diazepine-2,5-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and complex chemical properties, which make it an ideal candidate for research in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- Brouillette et al. (2009) described the synthesis of 3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione analogues, emphasizing regioselective ring opening and one-pot process efficiency (Brouillette et al., 2009).
- El Bouakher et al. (2013) presented an efficient synthesis method for 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives (El Bouakher et al., 2013).
Structural Characterization and Analysis :
- The work of Fedorov et al. (2003) focused on the synthesis of N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids and their conversion to 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][1,4]diazepine-2(1H),5-diones (Fedorov et al., 2003).
Potential Pharmaceutical Applications :
- Shao et al. (2018) synthesized and evaluated the anticonvulsant activity of 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives, highlighting the compound 8c for its promising efficacy (Shao et al., 2018).
Crystallography and Structural Insights :
- Pesyan (2010) studied the crystal structure of a related tetracyclic compound, providing insights into the molecular arrangement and hydrogen bonding patterns (Pesyan, 2010).
Chemical Reactivity and Transformation :
- Gurkovskii et al. (2013) explored the reactions of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with various 1,2-diaminobenzenes, leading to the synthesis of 1,5-benzodiazepine derivatives (Gurkovskii et al., 2013).
properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3,5-dimethyl-11-(2-methylphenyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C19H17N3O2S/c1-10-6-4-5-7-13(10)22-9-14(23)21-16-15-11(2)8-12(3)20-18(15)25-17(16)19(22)24/h4-8H,9H2,1-3H3,(H,21,23) |
InChI Key |
YNBVPCLRBJFCEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(=O)NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
solubility |
25.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















